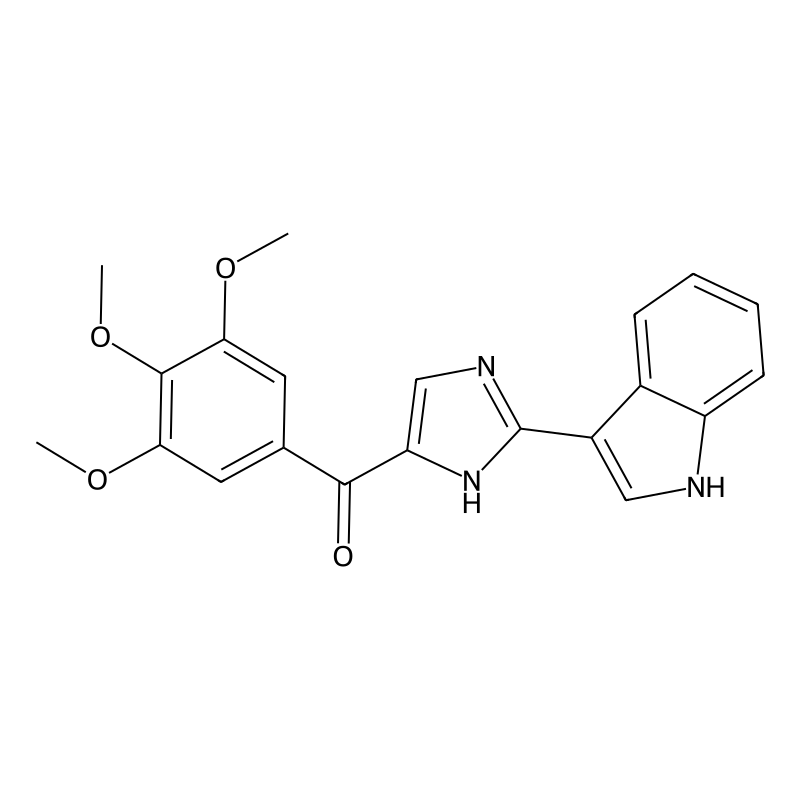

Sabizabulin

Content Navigation

Traditional tubulin inhibitors like paclitaxel suffer from P-gp efflux, poor solubility, and require toxic vehicles. Sabizabulin (VERU-111) bypasses these issues: it is orally bioavailable, highly water-soluble, and not a P-gp substrate, ensuring consistent potency in MDR cancer models.

- Nanomolar IC50 in multiple solid tumor lines, including taxane-resistant variants.

- Enables simple oral formulation (e.g., PEG300/water) without Cremophor-EL.

- Ideal chemical probe for microtubule depolymerization studies, free of neurotoxicity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Sabizabulin (VERU-111; CAS 1332881-26-1) is a highly selective, orally bioavailable small molecule that inhibits microtubule polymerization by targeting the colchicine binding site of the tubulin beta subunit [1]. Unlike traditional taxanes, sabizabulin is characterized by its favorable physicochemical profile, which includes high aqueous solubility without the need for harsh surfactants, and a complete lack of interaction with P-glycoprotein (P-gp) multidrug efflux pumps [2]. These baseline properties make it a highly processable and reliable tubulin inhibitor for downstream formulation development and multidrug-resistant (MDR) cancer modeling, offering consistent nanomolar potency across a variety of solid tumor cell lines without the confounding toxicities associated with legacy intravenous agents [3].

Research Fit

References

- [1] Kashyap et al., 'Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis.' Cancers (Basel), 2022.

- [2] Deng et al., 'An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance.' Molecular Cancer Therapeutics, 2020.

- [3] Markowski et al., 'A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer.' Clinical Cancer Research, 2022.

Substituting sabizabulin with traditional tubulin inhibitors like paclitaxel or colchicine introduces significant workflow and reproducibility challenges. Paclitaxel requires complex, toxic intravenous vehicles (e.g., Cremophor-EL and ethanol) for in vivo administration and is highly susceptible to P-glycoprotein (P-gp) mediated efflux, which leads to inconsistent assay performance in resistant cell lines[1]. Conversely, while colchicine targets the same binding site as sabizabulin, it suffers from a narrow therapeutic index and severe off-target toxicity, limiting its utility as a reliable benchmark [2]. Procuring sabizabulin ensures stable oral formulation compatibility (e.g., in simple PEG300/water matrices) and bypasses P-gp efflux liabilities, providing a much more reproducible baseline for evaluating microtubule destabilization in advanced, taxane-resistant models [3].

Substitution Risk

References

- [1] Kashyap et al., 'Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis.' Cancers (Basel), 2022.

- [2] Deng et al., 'An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance.' Molecular Cancer Therapeutics, 2020.

- [3] Krutilina et al., 'VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis.' Molecular Cancer Therapeutics, 2024.

Cremophor-Free Formulation Advantage

A major limitation of legacy taxanes is their poor aqueous solubility, necessitating harsh excipients. In comparative in vivo studies, paclitaxel requires a complex, toxic vehicle consisting of ethanol, Cremophor-EL, and 0.9% saline (1:1:18 ratio) for intraperitoneal or intravenous dosing. In contrast, sabizabulin is orally bioavailable and easily formulated in a simple PEG300 and water mixture (3:7 ratio) [1]. This high solubility and oral bioavailability drastically simplify handling and dosing protocols.

| Evidence Dimension | In vivo vehicle formulation complexity |

| Target Compound Data | Sabizabulin: Simple PEG300:water (3:7 ratio) for oral (PO) dosing |

| Comparator Or Baseline | Paclitaxel: Ethanol:Cremophor-EL:0.9% saline (1:1:18 ratio) for intraperitoneal (IP) dosing |

| Quantified Difference | Sabizabulin eliminates the need for Cremophor-EL, enabling direct oral administration without surfactant-induced toxicity. |

| Conditions | Preclinical xenograft model dosing preparations |

Simplifies formulation workflows and eliminates surfactant-driven confounding variables in preclinical pharmacokinetic and efficacy studies.

P-gp Evasion in Multidrug-Resistant Models

Traditional taxanes are heavily pumped out of target cells by ATP-binding cassette transporters like P-glycoprotein (P-gp), leading to skewed IC50 data in resistant cell lines. Sabizabulin is not a substrate for P-gp. In comparative models of triple-negative breast cancer (TNBC), sabizabulin maintains a stable IC50 of 8-9 nM, successfully bypassing the efflux mechanisms that render paclitaxel ineffective [1]. This ensures that cell viability assays remain reproducible even in highly resistant, P-gp-overexpressing phenotypes.

| Evidence Dimension | P-gp substrate liability and MDR efficacy |

| Target Compound Data | Sabizabulin: Poor P-gp substrate; maintains 8-9 nM IC50 in TNBC models |

| Comparator Or Baseline | Paclitaxel / Taxanes: High P-gp substrate liability; significant IC50 right-shift in resistant lines |

| Quantified Difference | Sabizabulin retains low-nanomolar potency in taxane-resistant lines by completely evading P-gp efflux pumps. |

| Conditions | In vitro cell viability assays in taxane-resistant TNBC models |

Provides researchers and assay developers with a reliable, non-effluxed positive control for tubulin inhibition in multidrug-resistant cell panels.

Low-Nanomolar Cytotoxicity in Solid Tumors

Sabizabulin demonstrates highly potent antiproliferative activity that matches or exceeds legacy standards across various solid tumor models. In triple-negative breast cancer (TNBC) models, sabizabulin achieves an IC50 of 8-9 nM [1]. In ovarian and HER2+ breast cancer models, it consistently operates in the low nanomolar range, driving G2/M cell cycle arrest and apoptosis without the off-target neurotoxicity seen with colchicine [2][3].

| Evidence Dimension | Anti-proliferative IC50 |

| Target Compound Data | Sabizabulin: 8-9 nM (TNBC models) |

| Comparator Or Baseline | Colchicine: Comparable potency but with higher off-target toxicity and narrow therapeutic window |

| Quantified Difference | Sabizabulin delivers reliable <10 nM IC50 in specific solid tumors while maintaining a superior safety and specificity profile. |

| Conditions | 24-48 hour in vitro viability assays (MTS/MTT) in solid tumor cell lines |

Establishes sabizabulin as a premium, low-dose benchmark for in vitro screening of novel cytoskeletal disruptors.

Positive Control for MDR Screening

Because sabizabulin is not a substrate for P-gp efflux pumps, it is the ideal benchmark compound for high-throughput screening assays targeting taxane-resistant cancer cell lines. It provides a stable, reproducible IC50 baseline where legacy taxanes fail [1].

Oral Formulation & Pharmacokinetic Modeling

Sabizabulin's high aqueous solubility and oral bioavailability make it an excellent active pharmaceutical ingredient (API) for developing and validating novel oral drug delivery systems (e.g., powder-in-capsule or lipid-based matrices), avoiding the need for complex IV vehicles like Cremophor-EL[2] [3].

Microtubule Depolymerization & Cytoskeleton Studies

As a highly selective colchicine-binding site inhibitor, sabizabulin serves as a precise chemical probe for studying microtubule depolymerization, G2/M cell cycle arrest, and mitotic catastrophe without the confounding neurotoxic side effects associated with older tubulin inhibitors [4].

Application Fit Matrix

References

- [1] Deng et al., 'An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance.' Molecular Cancer Therapeutics, 2020.

- [2] Kashyap et al., 'Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis.' Cancers (Basel), 2022.

- [3] Markowski et al., 'A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer.' Clinical Cancer Research, 2022.

- [4] Krutilina et al., 'VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis.' Molecular Cancer Therapeutics, 2024.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Wikipedia

Explore Compound Types